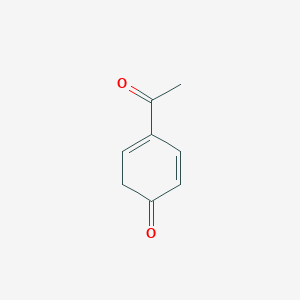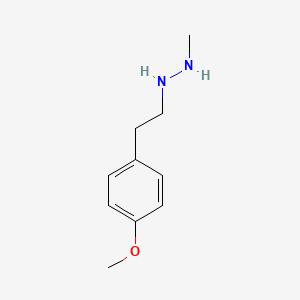
Hydrazine,2-(p-methoxyphenethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is a chemical compound with the molecular formula C9H14N2O. It is also known as (p-Methoxyphenethyl)hydrazine. This compound is characterized by the presence of a hydrazine group attached to a p-methoxyphenethyl group and a methyl group. It has various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- typically involves the reaction of p-methoxyphenethylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenethylamine} + \text{Hydrazine} \rightarrow \text{Hydrazine,2-(p-methoxyphenethyl)-1-methyl-} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the product. Common solvents used in this reaction include ethanol and methanol.
Industrial Production Methods
In an industrial setting, the production of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Hydrazine,2-(p-methoxyphenethyl)-1-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine,2-(p-methoxyphenethyl)-: Similar structure but without the methyl group.
Hydrazine,2-(p-methoxyphenyl)-1-methyl-: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
Hydrazine,2-(p-methoxyphenethyl)-1-methyl- is unique due to the presence of both the p-methoxyphenethyl group and the methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-2-methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-11-12-8-7-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
Clave InChI |
SZOBKWHHPFCEEN-UHFFFAOYSA-N |
SMILES canónico |
CNNCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


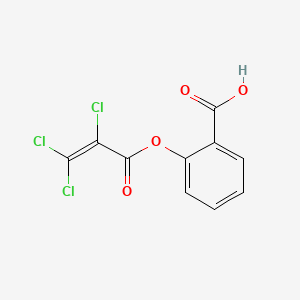
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
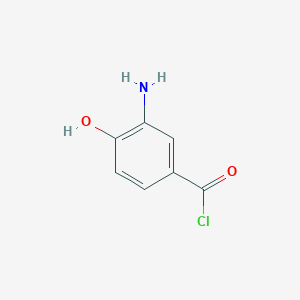
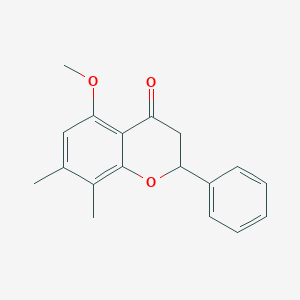
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
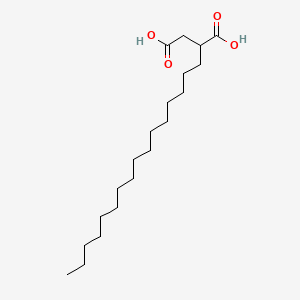
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
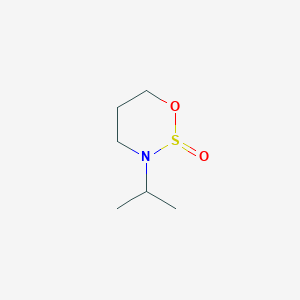
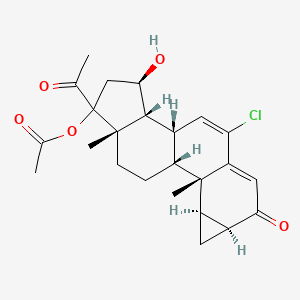
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
